molecular formula C7H7ClN2O2 B8494828 5-Chloro-1-(2,3-epoxypropyl)pyrimidin-2-one

5-Chloro-1-(2,3-epoxypropyl)pyrimidin-2-one

Cat. No. B8494828
M. Wt: 186.59 g/mol
InChI Key: JJORBTDLCYWNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(2,3-epoxypropyl)pyrimidin-2-one is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-(2,3-epoxypropyl)pyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-(2,3-epoxypropyl)pyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

5-chloro-1-(oxiran-2-ylmethyl)pyrimidin-2-one

InChI

InChI=1S/C7H7ClN2O2/c8-5-1-9-7(11)10(2-5)3-6-4-12-6/h1-2,6H,3-4H2

InChI Key

JJORBTDLCYWNSG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C=C(C=NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous M-sodium hydroxide solution (2.5 ml) was added to a stirred solution of 1-(3-bromo-2-hydroxypropyl)-5-chloropyrimidin-2-one (669 mg) in tetrahydrofuran (50 ml) and the mixture was stirred at room temperature. After 1 h the reaction mixture was evaporated to a yellow solid which was subjected to column chromatography on silica developing and eluting with chloroform-ethanol, 19:1. This gave a white crystalline solid which was recrystallised from ethyl acetate to give white crystals of the title pyrimidinone (59 mg), m.p. 132°-135° C., λmax (EtOH) 227 nm (E11 522), 332.5 nm (E11 160).
[Compound]
Name
M-sodium hydroxide
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
669 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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